
4,4,5,5-Tetrametil-2-(4-metiltiofen-3-il)-1,3,2-dioxaborolano
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of this compound is C11H17BO2S. It has a unique structure that includes a boron atom, a sulfur atom, and several carbon and hydrogen atoms .Physical and Chemical Properties Analysis
This compound has a molecular weight of 224.125 g/mol. Other physical and chemical properties such as boiling point or density are not available in the resources .Aplicaciones Científicas De Investigación
Intermediarios de Síntesis Orgánica
Este compuesto sirve como un intermediario orgánico con grupos borato y sulfonamida. Se sintetiza a través de reacciones nucleofílicas y de amidación. En la síntesis orgánica, tales intermediarios son cruciales para la construcción de moléculas complejas, particularmente en la síntesis de productos farmacéuticos donde la precisión y la reactividad son cruciales .
Desarrollo de Medicamentos
En la investigación de medicamentos, los compuestos de ácido bórico como este se utilizan a menudo como inhibidores enzimáticos o fármacos de ligandos específicos. Juegan un papel significativo en el desarrollo de fármacos anticancerígenos y tratamientos para infecciones microbianas debido a su alta estabilidad y baja toxicidad .
Síntesis Asimétrica
El compuesto se utiliza en la síntesis asimétrica de aminoácidos. Este proceso es fundamental en la creación de moléculas quirales que son esenciales para producir ciertos productos farmacéuticos que deben ser enantioméricamente puros .
Reacciones de Acoplamiento de Suzuki
El acoplamiento de Suzuki es una herramienta poderosa en la creación de enlaces carbono-carbono, y los compuestos organoboro son integrales a este proceso. El compuesto en cuestión puede actuar como reactivo en estas reacciones, que se utilizan ampliamente en la síntesis de productos químicos finos y farmacéuticos .
Sondas Fluorescentes
Debido a su estructura única, este compuesto puede utilizarse como una sonda fluorescente. Es particularmente útil en la identificación de peróxido de hidrógeno, azúcares, iones cobre y fluoruro, y catecolaminas, lo que tiene aplicaciones en investigación biológica y diagnóstica .
Portadores de Medicamentos Sensibles a Estímulos
Los enlaces de éster bórico en este compuesto se utilizan en la construcción de portadores de medicamentos sensibles a estímulos. Estos portadores pueden responder a los cambios en el microentorno, como el pH, la glucosa y los niveles de ATP, para lograr la liberación controlada de medicamentos. Esta aplicación es vital en los sistemas de administración de medicamentos dirigidos .
Grupo Protector para Dioles
En la síntesis de moléculas sensibles, los grupos protectores son necesarios para prevenir reacciones no deseadas. Este compuesto puede proteger a los dioles durante tales síntesis, asegurando la integridad de las moléculas objetivo hasta que se elimine el grupo protector .
Inhibición Enzimática
Los compuestos de ácido bórico son conocidos por actuar como inhibidores enzimáticos. Al inhibir enzimas específicas, pueden regular las vías biológicas, lo que es beneficioso en el tratamiento de enfermedades donde tales vías están desreguladas .
Análisis Bioquímico
Biochemical Properties
4,4,5,5-Tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is essential for its function as an enzyme inhibitor and a ligand in drug design .
Cellular Effects
The effects of 4,4,5,5-Tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular activities and metabolic flux . Additionally, its interaction with cellular proteins can impact gene expression, thereby affecting various cellular functions .
Molecular Mechanism
At the molecular level, 4,4,5,5-Tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane exerts its effects through binding interactions with biomolecules. Its boronic ester group can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. This inhibition can lead to changes in gene expression and cellular responses . Furthermore, the compound can activate or inhibit signaling pathways by interacting with key proteins involved in these pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4,5,5-Tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane change over time. The compound is relatively stable under standard conditions, but it can degrade under specific conditions such as extreme pH or high temperatures . Long-term studies have shown that its effects on cellular function can persist, with some changes in cellular activities observed even after the compound has degraded .
Dosage Effects in Animal Models
The effects of 4,4,5,5-Tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular functions without causing significant toxicity . At high doses, it can lead to adverse effects such as enzyme inhibition, metabolic disruption, and cellular toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .
Metabolic Pathways
4,4,5,5-Tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes, influencing metabolic flux and metabolite levels . The compound can act as an inhibitor or activator of specific enzymes, thereby modulating the flow of metabolites through different pathways .
Transport and Distribution
Within cells and tissues, 4,4,5,5-Tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of 4,4,5,5-Tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, thereby modulating cellular processes at the subcellular level .
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO2S/c1-8-6-15-7-9(8)12-13-10(2,3)11(4,5)14-12/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSMGZQARORQMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584893 | |
| Record name | 4,4,5,5-Tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476620-20-9 | |
| Record name | 4,4,5,5-Tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



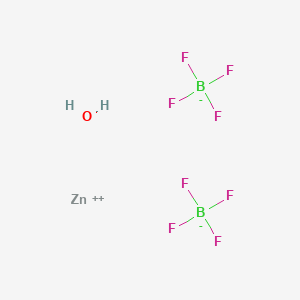
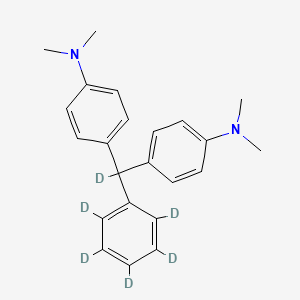
![Formaldehyde;2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9,11,13,22,24-hexaene](/img/structure/B1591633.png)
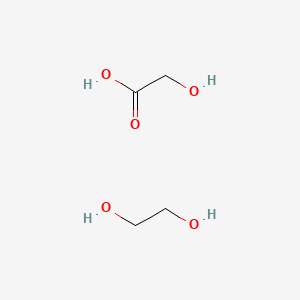
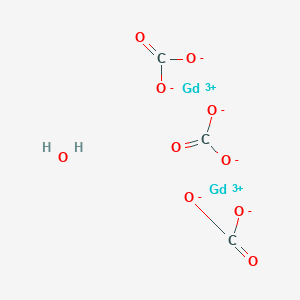
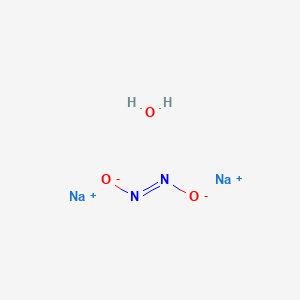


![4-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]benzenesulfonamide](/img/structure/B1591643.png)

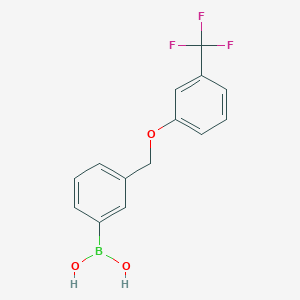
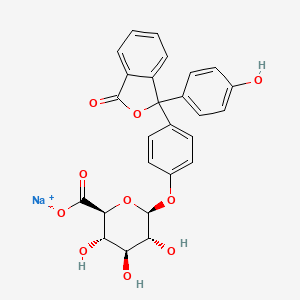
![7-(chloromethyl)-2-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1591651.png)
